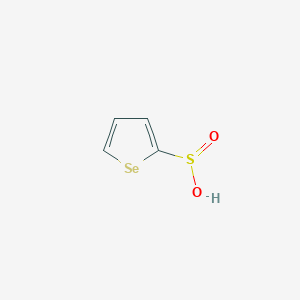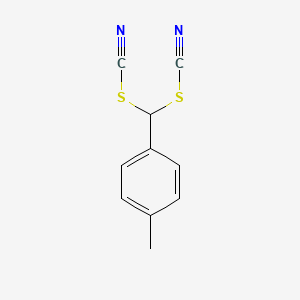
Alpha,alpha-dithiocyanato-p-xylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha,alpha-Dithiocyanato-p-Xylene, also known as p-Xylylene Dithiocyanate, is an organic compound with the chemical formula C10H8N2S2. It is a colorless or pale yellow solid with a distinct sulfurous odor. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Alpha,alpha-Dithiocyanato-p-Xylene can be synthesized through a relatively straightforward process. One common method involves the reaction of dimethyl thiocarbonate with ammonium thiocyanate in an alcohol solution. By adjusting the temperature and pH, the desired product can be obtained after a period of reaction . Industrial production methods typically follow similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized .
Analyse Chemischer Reaktionen
Alpha,alpha-Dithiocyanato-p-Xylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the thiocyanate groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the reaction conditions and the reagents used .
Wissenschaftliche Forschungsanwendungen
Alpha,alpha-Dithiocyanato-p-Xylene has a wide range of applications in scientific research:
Biology: In biological research, it is used to modify proteins and other biomolecules, aiding in the study of their functions and interactions.
Medicine: Although not used directly as a drug, it plays a role in the synthesis of various medicinal compounds.
Industry: It is employed as a rubber accelerator, enhancing the vulcanization process and improving the physical properties of rubber.
Wirkmechanismus
The mechanism of action of Alpha,alpha-Dithiocyanato-p-Xylene involves its ability to form strong bonds with nucleophiles. This property allows it to modify proteins and other biomolecules, thereby affecting their structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Vergleich Mit ähnlichen Verbindungen
Alpha,alpha-Dithiocyanato-p-Xylene can be compared with other similar compounds such as:
Alpha,alpha-Dithiocyanato-m-Xylene: Similar in structure but with different positional isomers, leading to variations in reactivity and applications.
Alpha,alpha-Dithiocyanato-o-Xylene: Another positional isomer with distinct chemical properties and uses.
Benzyl Dithiocyanate: Shares the dithiocyanate functional group but differs in the aromatic ring structure, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and makes it suitable for a wide range of applications .
Eigenschaften
Molekularformel |
C10H8N2S2 |
|---|---|
Molekulargewicht |
220.3 g/mol |
IUPAC-Name |
[(4-methylphenyl)-thiocyanatomethyl] thiocyanate |
InChI |
InChI=1S/C10H8N2S2/c1-8-2-4-9(5-3-8)10(13-6-11)14-7-12/h2-5,10H,1H3 |
InChI-Schlüssel |
GHDPCIQYBJYSBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(SC#N)SC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


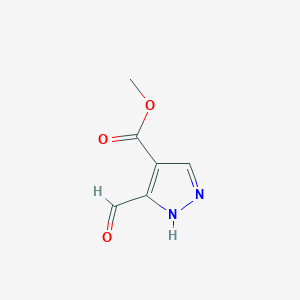

![[1,2,5]Thiadiazolo[3,4-d]pyrimidine](/img/structure/B13114353.png)

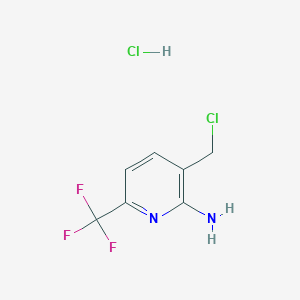
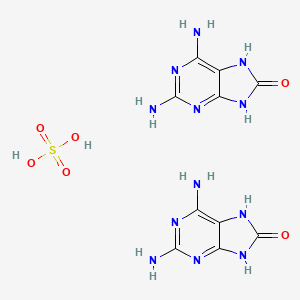


![5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13114380.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-thiol](/img/structure/B13114388.png)
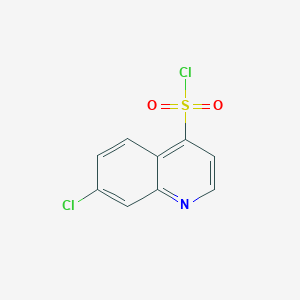
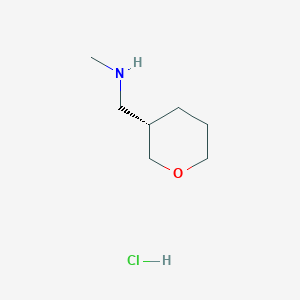
![1,3,4,7-Tetramethylpyrrolo[1,2-A]pyrazine](/img/structure/B13114406.png)
